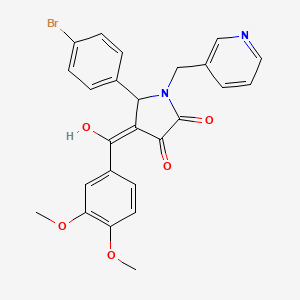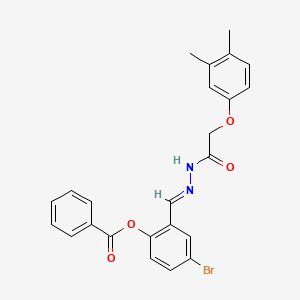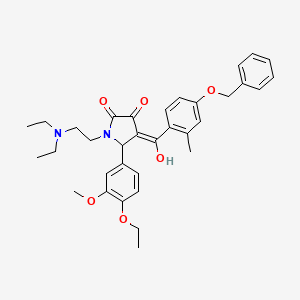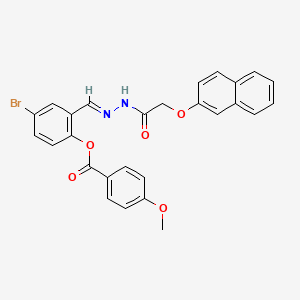![molecular formula C21H20N2OS2 B12027060 3-Ethyl-5,6-dimethyl-2-((naphthalen-1-ylmethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 618427-79-5](/img/structure/B12027060.png)
3-Ethyl-5,6-dimethyl-2-((naphthalen-1-ylmethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5,6-dimethyl-2-((naphthalen-1-ylmethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidinone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5,6-dimethyl-2-((naphthalen-1-ylmethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors
Formation of Thieno[2,3-d]pyrimidinone Core: This step involves the cyclization of appropriate thiophene derivatives with urea or thiourea under acidic or basic conditions.
Introduction of Substituents: The ethyl and methyl groups are introduced through alkylation reactions using alkyl halides in the presence of a base.
Thioether Formation: The naphthalen-1-ylmethylthio group is introduced via a nucleophilic substitution reaction where a naphthalen-1-ylmethyl halide reacts with the thiol group on the thieno[2,3-d]pyrimidinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thioether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols: Formed from reduction of the carbonyl group.
Substituted Thieno[2,3-d]pyrimidinones: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions due to its heterocyclic structure.
Biology
Antimicrobial Agents: Some derivatives of thieno[2,3-d]pyrimidinones have shown antimicrobial activity.
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Medicine
Anticancer Agents: Research has indicated that certain thieno[2,3-d]pyrimidinone derivatives exhibit anticancer properties.
Anti-inflammatory Agents: The compound may also possess anti-inflammatory effects.
Industry
Materials Science: The compound can be used in the development of organic electronic materials due to its conjugated system.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 3-Ethyl-5,6-dimethyl-2-((naphthalen-1-ylmethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: The parent compound without the ethyl, methyl, and naphthalen-1-ylmethylthio substituents.
2-Methylthieno[2,3-d]pyrimidin-4(3H)-one: A simpler derivative with only a methyl group.
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Lacks the ethyl and naphthalen-1-ylmethylthio groups.
Uniqueness
3-Ethyl-5,6-dimethyl-2-((naphthalen-1-ylmethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the naphthalen-1-ylmethylthio group, which enhances its lipophilicity and potential biological activity. The combination of ethyl and methyl groups further modifies its chemical properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
618427-79-5 |
|---|---|
Formule moléculaire |
C21H20N2OS2 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
3-ethyl-5,6-dimethyl-2-(naphthalen-1-ylmethylsulfanyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H20N2OS2/c1-4-23-20(24)18-13(2)14(3)26-19(18)22-21(23)25-12-16-10-7-9-15-8-5-6-11-17(15)16/h5-11H,4,12H2,1-3H3 |
Clé InChI |
RXIBFCKYNSBYQY-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C2=C(N=C1SCC3=CC=CC4=CC=CC=C43)SC(=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12026988.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12026996.png)



![2-((4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12027029.png)


![5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027050.png)
![ethyl 2-[2-(3-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12027054.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide](/img/structure/B12027061.png)

